

Application Note: High-Density dSTORM Imaging with Cyanine5 Alkyne Probes

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Compound of Interest

Compound Name: Cyanine5 alkyne

Cat. No.: B606867

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Audience: Researchers, scientists, and drug development professionals.

This application note details the use of Cyanine5 (Cy5) alkyne probes for super-resolution microscopy via direct Stochastic Optical Reconstruction Microscopy (dSTORM). Cy5, a far-red fluorescent dye, is an exceptional photoswitchable fluorophore for dSTORM, offering high photon counts and excellent blinking properties.[1][2] The alkyne functional group allows for covalent labeling of azide-modified biomolecules through a highly specific and bio-orthogonal click chemistry reaction.[3][4] This combination enables the high-density labeling required for achieving nanoscale resolution of cellular structures.

dSTORM bypasses the diffraction limit of light microscopy, achieving resolutions of approximately 20 nm, by temporally separating the fluorescence of individual molecules.[5] This is accomplished by inducing most fluorophores into a stable, non-fluorescent dark state, from which they stochastically and transiently return to an emissive state. This "blinking" allows for the precise localization of each molecule. The exceptional photoswitching properties of Cy5 make it an ideal candidate for dSTORM imaging.

The use of Cy5 alkyne probes, coupled with click chemistry, provides a versatile and robust method for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans, with high specificity and efficiency. This approach is particularly advantageous for imaging structures that are difficult to target with traditional antibody-based methods or for achieving higher labeling densities than are possible with bulky antibody complexes.

Quantitative Data Presentation

The performance of a fluorophore in dSTORM is determined by several key photophysical parameters. The following table summarizes these parameters for Cy5 and its spectrally similar analogue, Alexa Fluor 647, under typical dSTORM imaging conditions.

Parameter	Cy5	Alexa Fluor 647	Reference
Excitation Maximum (nm)	649	650	
Emission Maximum (nm)	670	665	
Laser Line (nm)	640	640	
Typical Photon Count per Switching Event	~5,000	~5,000	
Localization Precision (nm)	~10-20	~10-20	
On/Off Duty Cycle	~0.001	~0.001	
Recommended Imaging Buffer	MEA/OS or BME/OS	MEA/OS or BME/OS	

*MEA: Mercaptoethylamine, BME: β -Mercaptoethanol, OS: Oxygen Scavenger system (e.g., GLOX).

Experimental Protocols

I. Protocol for Azide-Alkyne Click Chemistry Labeling of Biomolecules

This protocol describes the labeling of azide-modified biomolecules with Cy5 alkyne. This can be applied to proteins, nucleic acids, or other molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group.

Materials:

- Azide-modified biomolecule
- Cy5 alkyne
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
- Sodium ascorbate
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
 - Dissolve Cy5 alkyne in DMSO to a final concentration of 10 mM.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
 - Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with Cy5 alkyne in a 1:5 molar ratio.
 - Add THPTA/ CuSO_4 solution (pre-mixed at a 2:1 molar ratio of ligand to copper) to a final concentration of 2 mM.
 - Add sodium ascorbate to a final concentration of 15 mM to initiate the click reaction.

- The final reaction volume should be adjusted with PBS.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification:
 - Purify the Cy5-labeled biomolecule from unreacted dye and catalyst using a suitable purification column (e.g., size-exclusion chromatography) equilibrated with PBS.
- Quantification:
 - Determine the concentration and degree of labeling of the purified conjugate using a spectrophotometer.

II. Protocol for dSTORM Sample Preparation and Imaging

This protocol outlines the steps for preparing cells labeled with Cy5 alkyne for dSTORM imaging.

A. Cell Culture and Fixation:

- Cell Seeding: Seed cells on high-precision glass coverslips (#1.5H) to an appropriate confluency.
- Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
- Quenching: Quench the fixation reaction by washing the cells three times with PBS containing 100 mM glycine for 5 minutes each.
- Permeabilization (for intracellular targets): Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

B. Immunostaining (if applicable):

- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with a Cy5-conjugated secondary antibody (if not using click chemistry) or an azide-modified secondary antibody (for subsequent click chemistry) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.

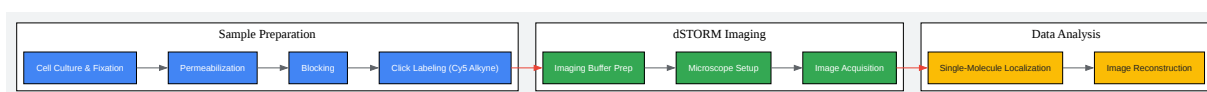
C. dSTORM Imaging:

- Imaging Buffer Preparation: Prepare the dSTORM imaging buffer immediately before use. A common recipe is:
 - Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
 - Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
 - GLOX solution: 14 mg Glucose Oxidase + 50 μ L Catalase in 200 μ L Buffer A
 - Final Imaging Buffer: 620 μ L Buffer B + 70 μ L 1M MEA + 7 μ L GLOX solution
- Microscope Setup:
 - Use a wide-field fluorescence microscope equipped with a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.
 - Employ a total internal reflection fluorescence (TIRF) illumination scheme to minimize background fluorescence.
- Image Acquisition:
 - Acquire a conventional fluorescence image at low laser power.

- Increase the 640 nm laser power to a high intensity (e.g., 2-10 kW/cm²) to induce the blinking of the Cy5 fluorophores.
- Acquire a series of 10,000-40,000 frames with a typical exposure time of 10-50 ms per frame.
- A low-power 405 nm laser can be used to reactivate fluorophores that have entered a long-lived dark state.
- Data Analysis:
 - Process the acquired image series using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).
 - The software will identify and fit the point-spread function (PSF) of each individual blinking event to determine the precise coordinates of the fluorophore.
 - Reconstruct the final super-resolution image from the list of localizations.

Mandatory Visualizations

Experimental Workflow for dSTORM Imaging



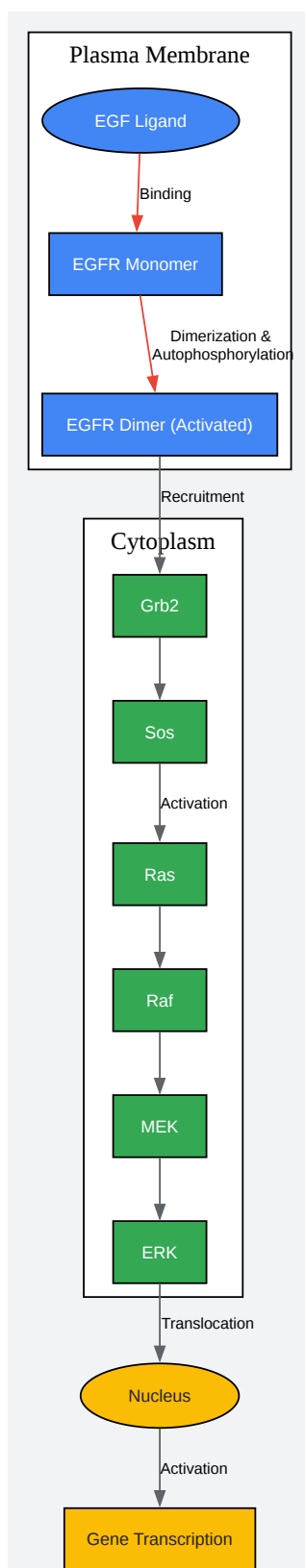
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Caption: Experimental workflow for dSTORM imaging with **Cyanine5 alkyne** probes.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Clustering

dSTORM imaging with Cy5 alkyne probes can be used to visualize the nanoscale organization of signaling molecules. For example, the clustering of the Epidermal Growth Factor Receptor

(EGFR) upon ligand binding can be studied. In this hypothetical experiment, EGFR is metabolically labeled with an azide-containing amino acid, followed by click chemistry with Cy5 alkyne.



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Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor clustering.

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References

- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. oni.bio [oni.bio]
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